molecular formula C3H11ClN2 B010419 (S)-(-)-1,2-Diaminopropane dihydrochloride CAS No. 19777-66-3

(S)-(-)-1,2-Diaminopropane dihydrochloride

Cat. No.: B010419
CAS No.: 19777-66-3
M. Wt: 110.58 g/mol
InChI Key: NDCKJWQCEZPQOJ-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-1,2-Diaminopropane dihydrochloride is a chiral diamine compound with the molecular formula C3H12Cl2N2. It is the dihydrochloride salt form of (S)-(-)-1,2-diaminopropane, which is a derivative of propane containing two amino groups. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Diaminopropane dihydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-(-)-2-nitropropane using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting (S)-(-)-1,2-diaminopropane is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-(-)-2-nitropropane under controlled conditions. The process is optimized for high yield and purity, ensuring the efficient conversion of the nitro compound to the desired diamine. The subsequent acidification step with hydrochloric acid is carefully controlled to produce the dihydrochloride salt in a crystalline form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1,2-Diaminopropane dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or Raney nickel are used in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-(-)-1,2-Diaminopropane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amine functionalities.

    Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2-diaminopropane dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. In enzymatic reactions, the compound can act as a ligand, stabilizing transition states and facilitating catalytic processes.

Comparison with Similar Compounds

    ®-(+)-1,2-Diaminopropane dihydrochloride: The enantiomer of (S)-(-)-1,2-diaminopropane dihydrochloride, differing in its chiral configuration.

    1,3-Diaminopropane dihydrochloride: A structural isomer with amino groups on the first and third carbon atoms.

    Ethylenediamine dihydrochloride: A related diamine with two amino groups on adjacent carbon atoms.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral catalysis. Its ability to form stable complexes with metal ions also distinguishes it from other diamines, making it valuable in various research and industrial applications.

Properties

CAS No.

19777-66-3

Molecular Formula

C3H11ClN2

Molecular Weight

110.58 g/mol

IUPAC Name

(2S)-propane-1,2-diamine;hydrochloride

InChI

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m0./s1

InChI Key

NDCKJWQCEZPQOJ-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](CN)N.Cl

SMILES

CC(CN)N.Cl.Cl

Canonical SMILES

CC(CN)N.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1,2-Diaminopropane dihydrochloride
Reactant of Route 2
(S)-(-)-1,2-Diaminopropane dihydrochloride
Reactant of Route 3
(S)-(-)-1,2-Diaminopropane dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-(-)-1,2-Diaminopropane dihydrochloride
Reactant of Route 5
(S)-(-)-1,2-Diaminopropane dihydrochloride
Reactant of Route 6
(S)-(-)-1,2-Diaminopropane dihydrochloride
Customer
Q & A

Q1: Why is the chirality of (S)-(-)-1,2-Diaminopropane dihydrochloride important in the synthesis of MMV693183?

A1: MMV693183 is a promising antimalarial drug candidate. The synthesis described in the research [] highlights the crucial role of this compound's chirality. Utilizing the unprotected diamine, the researchers exploited the subtle reactivity difference between the two amino groups. This, combined with L-(+)-tartaric acid as a counter ion, enabled a highly regioselective synthesis, yielding the desired regioisomer of MMV693183 with high purity (up to 100:0).

Q2: Beyond MMV693183, what other applications utilize the chirality of this compound?

A2: this compound serves as a starting material for synthesizing optically active imidazolines, specifically (R)-(+)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride and its (S)-(-) enantiomer []. These compounds exhibit antagonistic activity against alpha-adrenoreceptors, making them relevant for studying adrenergic drug mechanisms.

Q3: How does this compound contribute to the formation of magnetic materials?

A3: Research indicates that this compound plays a crucial role in synthesizing a chiral, transparent, molecule-based two-dimensional ferrimagnet [, ]. When reacted with K3[Cr(CN)6] and Mn(ClO4)2, it facilitates the formation of [Cr(CN)6] (where (S)-pn represents (S)-1,2-diaminopropane). This complex exhibits a two-dimensional magnetic network and undergoes a magnetic transition at 38 K.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.